Methylprotoneodioscin
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H86O22 |
|---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22-,23?,24?,26-,27+,28-,29-,30-,31?,32?,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50-,51-,52?/m0/s1 |
InChI Key |
HSSJYSJXBOCKQM-BFMTYGSCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Synonyms |
methyl protoneodioscin NSC 698,791 NSC-698791 |
Origin of Product |
United States |
Natural Occurrence, Chemotaxonomy, and Initial Isolation Strategies for Methylprotoneodioscin
Identification of Plant Sources for Methylprotoneodioscin
This compound has been identified in several plant species, indicating its distribution across different genera. The primary sources documented in scientific literature include the rhizomes of Tamus communis, the roots of Asparagus cochinchinensis, and various species within the Dioscorea genus.
Tamus communis Rhizomes as a Biosynthetic Source
The rhizomes of Tamus communis L., commonly known as black bryony, are a significant source of this compound. sci-hub.senih.gov These underground storage organs of the plant have been found to contain a variety of steroidal saponins (B1172615), including the (25S) epimer, this compound. sci-hub.seresearchgate.net Research has confirmed the presence of this compound through the analysis of extracts from the rhizomes. sci-hub.seresearchgate.net Tamus communis is a climbing perennial plant belonging to the Dioscoreaceae family. wikipedia.org The rhizome has been a subject of phytochemical investigations which have led to the isolation of several compounds, including phenanthrenes and furostanol tetraglycosides like this compound. researchgate.netresearchgate.netresearchgate.net
Isolation from Asparagus cochinchinensis
This compound has also been successfully isolated from the roots of Asparagus cochinchinensis (Lour.) Merr. nih.govnih.gov This plant has a history of use in traditional medicine, which has prompted scientific investigation into its chemical constituents. nih.gov Studies have specifically identified and isolated methylprotodioscin (B1245271) and its epimer, this compound, from the roots of this species. researchgate.netnih.gov The isolation of these compounds has been a key step in understanding the plant's properties. nih.gov To date, over 90 different compounds have been isolated and identified from A. cochinchinensis. frontiersin.org
Presence in Dioscorea Species and Related Genera
The genus Dioscorea, which encompasses over 600 species, is another notable source of related steroidal saponins. nih.govmdpi.com While direct isolation of this compound from all Dioscorea species is not extensively documented, the genus is well-known for producing a wide array of similar compounds, including diosgenin (B1670711) and other saponins. mdpi.comkoreascience.kr The phytochemical profile of Dioscorea species is rich and varied, with tubers and rhizomes being the primary plant parts studied. nih.gov The presence of this compound in Tamus communis, a member of the Dioscoreaceae family, suggests a chemotaxonomic link to the broader Dioscorea genus. wikipedia.orgkoreascience.kr
Methodologies for Crude Extract Preparation in Research Settings
The initial step in isolating this compound involves the preparation of a crude extract from the plant material. This process is designed to efficiently extract a broad range of compounds from the plant matrix.
A common method begins with washing the collected plant parts, such as rhizomes or roots, to remove debris. semanticscholar.org The cleaned material is then typically air-dried or dried at a controlled temperature to reduce moisture content. semanticscholar.orgnih.gov Following this, the dried plant material is ground into a fine powder to increase the surface area for extraction. semanticscholar.org
The powdered material is then subjected to extraction using a suitable solvent. The choice of solvent is crucial and often involves polar solvents like methanol (B129727) or ethanol, sometimes in aqueous solutions (e.g., 70% ethanol), to effectively extract steroidal saponins. nih.govnih.gov Maceration is a frequently used technique where the plant powder is soaked in the solvent for an extended period, often with periodic agitation, to ensure thorough extraction. oleumdietetica.es After the extraction period, the mixture is filtered to separate the solid plant residue from the liquid extract. nih.gov The resulting filtrate, which contains the dissolved phytochemicals, is then concentrated, often using a rotary evaporator under reduced pressure and at a low temperature to remove the solvent without degrading the target compounds. nih.gov The final product is a concentrated crude extract. researchgate.net
Initial Chromatographic Separations for Compound Enrichment
Following crude extraction, chromatographic techniques are employed to separate and enrich this compound from the complex mixture of compounds present in the extract. libretexts.org Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. agriculture.institute
A typical workflow for enrichment involves multiple chromatographic steps. An initial separation might be performed using column chromatography with a stationary phase like silica (B1680970) gel. The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it. libretexts.org Compounds separate based on their affinity for the stationary and mobile phases. agriculture.institute Fractions of the eluate are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the compound of interest. ijpsjournal.com
Further purification is often necessary and can be achieved through more advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC). ijpsjournal.com HPLC offers higher resolution and is a powerful tool for isolating pure compounds from complex mixtures. libretexts.org By carefully selecting the column, mobile phase composition, and detection method, researchers can achieve a high degree of purification, leading to the isolation of this compound for further structural elucidation and study. edqm.eu
Biosynthetic Pathways and Precursor Studies of Methylprotoneodioscin
Proposed General Biosynthesis of Steroidal Saponins (B1172615) in Plants
The biosynthesis of steroidal saponins is a complex process that can be broadly divided into three main stages. nih.govresearchgate.net The first stage involves the creation of the precursor 2,3-oxidosqualene (B107256) through two primary metabolic pathways. nih.govresearchgate.net The second stage sees the transformation of 2,3-oxidosqualene into steroidal skeletons like cholesterol or β-sitosterol. nih.govresearchgate.net The final stage involves a series of modifications to this steroidal backbone, including hydroxylation, oxidation, and glycosylation, to produce the vast diversity of steroidal saponins found in nature. nih.govresearchgate.net These compounds are considered plant-specific metabolites that play essential roles in the plant's defense against various stresses. nih.gov
The journey to the steroidal backbone of compounds like Methylprotoneodioscin begins with the synthesis of the universal isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov Plants uniquely possess two distinct pathways for this synthesis, segregated into different cellular compartments. nih.gov
The Mevalonate (MVA) pathway , located in the cytosol, has long been considered the classic route for isoprenoid synthesis. nih.govresearchgate.net It starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid (MVA). nih.gov
The Methylerythritol Phosphate (MEP) pathway , situated in the plastids, is a more recently discovered route. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov
Both the MVA and MEP pathways ultimately produce IPP and DMAPP. mdpi.com These five-carbon units are the fundamental building blocks that are sequentially condensed to form squalene, a 30-carbon molecule. researchgate.net Squalene is then oxidized to form 2,3-oxidosqualene, which serves as a critical branch point. mdpi.commdpi.com From here, cyclization reactions catalyzed by oxidosqualene cyclases (OSCs) lead to the formation of various triterpenoid (B12794562) or steroidal scaffolds, which are the precursors to saponins. mdpi.com
| Pathway | Location | Precursors | Key Intermediate | Product |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonic Acid (MVA) | IPP & DMAPP |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-Phosphate | 2-C-methyl-D-erythritol 4-phosphate (MEP) | IPP & DMAPP |
Once the steroidal aglycone (sapogenin) backbone is formed, the final and crucial steps in saponin (B1150181) biosynthesis are the sequential attachments of sugar moieties, a process known as glycosylation. researchgate.net This process is responsible for the vast structural diversity and is critical for the biological activity, water solubility, and stability of saponins. mdpi.com
This vital step is catalyzed by a large family of enzymes called UDP-glycosyltransferases (UGTs) . mdpi.com UGTs transfer a sugar molecule from an activated donor, typically a UDP-sugar, to the hydroxyl groups on the aglycone. mdpi.comresearchgate.net The complexity of saponins arises from the variety of sugars attached, the different positions on the aglycone where they are attached, and the intricate branching of the sugar chains. nih.gov While the biosynthesis of the steroidal backbone, such as diosgenin (B1670711), has been studied, the subsequent glycosylation mechanisms that lead to specific saponins require further investigation. nih.gov
| Enzyme Family | Function | Role in Saponin Biosynthesis |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene. | Creates the initial steroidal or triterpenoid scaffold. mdpi.com |
| Cytochrome P450s (CYPs) | Catalyze oxidation and hydroxylation reactions. | Modifies the aglycone backbone, creating attachment points for sugars. mdpi.com |
| UDP-glycosyltransferases (UGTs) | Transfer sugar moieties to the aglycone. | Responsible for the glycosylation of the sapogenin, creating the final saponin structure. mdpi.com |
Enzymatic Activities Involved in Furostanol Glycoside Formation
A key enzymatic activity in the final stages of the biosynthesis of many spirostanol (B12661974) saponins is the conversion from a furostanol glycoside precursor. nih.gov This transformation is often observed during postharvest processing and storage of plant materials. nih.govresearchgate.net
The critical enzyme in this process is furostanol glycoside 26-O-β-glucosidase (F26G) . nih.gov This enzyme specifically cleaves the glucose unit attached to the C-26 hydroxyl group of the furostanol structure. nih.govnih.gov The removal of this glucose moiety triggers a spontaneous intramolecular cyclization reaction, converting the open-chain furostanol glycoside into the more stable, closed-ring spirostanol glycoside.
For instance, F26G has been isolated and characterized from various plants, including Costus speciosus and Dioscorea esculenta. nih.govresearchgate.net In Costus speciosus, the purified enzyme was highly specific for its furostanol glycoside substrate, protogracillin. nih.gov Similarly, a β-glucosidase named torvosidase, purified from Solanum torvum, showed high specificity for cleaving the C-26 glucose from furostanol glycosides native to that plant. nih.gov The action of these enzymes represents a crucial final step in the metabolic pathway leading to many biologically active spirostanol saponins.
| Enzyme | Source Plant | Substrate Specificity | Function |
| Furostanol glycoside 26-O-β-glucosidase (F26G) | Costus speciosus | Highly specific for the C-26 glucose of furostanol glycosides (e.g., protogracillin). nih.gov | Converts furostanol glycosides to spirostanol glycosides. nih.gov |
| Torvosidase (a β-glucosidase) | Solanum torvum | Highly specific for the C-26 glucose of torvosides A and H. nih.gov | Hydrolyzes the terminal glucose at the C-26 position of furostanol glycosides. nih.gov |
| DeF26G1 (a β-glucosidase) | Dioscorea esculenta | Converts protodioscin (B192190) to dioscin (B1662501). researchgate.net | Cleaves the C-26 glucose from protodioscin. researchgate.net |
Genetic Regulation of this compound Biosynthesis in Source Organisms
The biosynthesis of steroidal saponins, including this compound, is a tightly controlled process at the genetic level. nih.gov The expression of the biosynthetic genes is influenced by developmental cues and environmental stresses, with phytohormones playing a central role in signal transduction. mdpi.comnih.gov
Jasmonic acid (JA) and its derivative, methyl jasmonate (MeJA) , are well-established signaling molecules that can induce the production of steroidal and triterpenoid saponins. nih.govmdpi.com For example, MeJA treatment has been shown to increase steroidal saponin synthesis in fenugreek. nih.gov Salicylic acid (SA) is another phytohormone that can act as an elicitor, promoting the accumulation of saponins by up-regulating key biosynthetic genes. frontiersin.org
This regulation is mediated by various transcription factors (TFs) , which are proteins that bind to DNA and control the rate of gene transcription. nih.gov Several families of TFs have been identified as key regulators of saponin biosynthesis, including:
Basic Helix-Loop-Helix (bHLH): TFs from this family, such as TSAR1, TSAR2, and TSAR3 in Medicago truncatula, are known to positively regulate different branches of the triterpenoid saponin pathway. mdpi.comnih.gov
WRKY: These TFs are also implicated as positive regulators in saponin biosynthesis, often induced by MeJA signaling. mdpi.comfrontiersin.org
APETALA2/Ethylene Response Factor (AP2/ERF): This family of TFs also positively regulates triterpenoid saponin production. mdpi.com
Recent research has also identified specific regulatory proteins, such as GAME15 in Solanum species, which are essential for the formation of both steroidal glycoalkaloids and steroidal saponins from their cholesterol precursor. mpg.de
| Regulatory Factor | Type | Effect on Saponin Biosynthesis |
| Methyl Jasmonate (MeJA) | Phytohormone | Positive regulator, induces gene expression. nih.govmdpi.com |
| Salicylic Acid (SA) | Phytohormone | Elicitor, enhances saponin accumulation. frontiersin.org |
| bHLH Transcription Factors | Protein | Positive regulators of biosynthetic genes. mdpi.comnih.gov |
| WRKY Transcription Factors | Protein | Positive regulators, often induced by JA/MeJA. mdpi.comfrontiersin.org |
| GAME15 | Protein | Essential for the biosynthesis of steroidal saponins from cholesterol in Solanum. mpg.de |
Investigating Biotransformation of Related Saponins to this compound
Biotransformation, which utilizes microorganisms or their enzymes, presents an alternative and environmentally friendly approach to produce valuable saponins. nih.govtandfonline.com This method often involves the hydrolysis of glycosidic bonds on a precursor saponin to yield a different, often rarer, saponin or its aglycone. nih.gov
The primary mechanism in the microbial transformation of saponins is the stepwise hydrolysis of the sugar chains attached to the aglycone. nih.gov This process can transform complex, naturally abundant saponins into simpler, potentially more bioactive compounds. nih.gov For example, studies have successfully used bacterial and fungal strains to transform steroidal saponins from sisal (Agave sisalana) into the sapogenin tigogenin (B51453). nih.govtandfonline.com In one study, 22 bacterial strains were isolated that could degrade steroidal saponins, with the most efficient strain, ZG-21, being used to optimize tigogenin production. nih.govtandfonline.com
Similarly, enzymatic models have been proposed for the biotransformation of saponins in Dioscorea zingiberensis to produce diosgenin. researchgate.net This process involves a cascade of enzymatic reactions catalyzed by enzymes like α-L-rhamnosidases and β-D-glucosidases that sequentially cleave the sugar moieties from the saponin precursor. researchgate.netrsc.org High-purity enzymatic hydrolysis offers a highly specific and controllable method for preparing secondary glycosides under mild conditions with few by-products. tandfonline.com While specific biotransformation routes to this compound have not been detailed, these studies demonstrate the feasibility of using microbial or enzymatic systems to modify related furostanol or spirostanol saponins to potentially yield this target compound.
Chemical Synthesis and Derivatization Approaches for Methylprotoneodioscin and Its Analogues
Semisynthetic Strategies for Structural Modification
Semisynthesis is a practical approach that leverages the chemical scaffolds of readily available natural products, such as diosgenin (B1670711) or related saponins (B1172615), to build more complex or rare compounds like Methylprotoneodioscin. This strategy circumvents the difficult task of constructing the entire steroidal nucleus from scratch.
Key aspects of semisynthetic strategies include:
Starting Material Selection: The choice of starting material is crucial. Diosgenin, a spirostanol (B12661974) saponin (B1150181), is a common precursor for many steroidal drugs and saponins due to its structural similarity to the aglycone of many bioactive glycosides. researchgate.netresearchgate.net The conversion of the spirostanol skeleton to the furostanol skeleton characteristic of this compound is a key transformation.
Glycosylation: The sequential and stereocontrolled addition of sugar moieties to the aglycone is the cornerstone of saponin synthesis. A significant challenge is achieving regioselectivity, i.e., attaching the sugar to the correct hydroxyl group on the aglycone or the growing sugar chain. nih.gov Strategies often involve using partially protected glycosyl donors, where all but one hydroxyl group are masked with protecting groups, to direct the glycosylation to a specific position. nih.gov
Protecting Group Chemistry: The numerous hydroxyl groups on the sugar units necessitate a complex strategy of protection and deprotection. Orthogonal protecting groups, which can be removed under different specific conditions, are employed to selectively unmask hydroxyl groups for subsequent glycosylation or functionalization steps.
A common semisynthetic route might involve the hydrolysis of a crude saponin extract to obtain the aglycone (e.g., diosgenin), followed by a series of chemical steps to modify the aglycone and then rebuild the desired oligosaccharide chain through stepwise or convergent glycosylation reactions. researchgate.net For instance, studies have shown that active metabolites of diosgenin can be generated by attaching a glycoside at the 3β-position, forming saponins like dioscin (B1662501), which can be a precursor for further elaboration. researchgate.net
Total Synthesis Efforts for Complex Steroidal Glycosides
The total synthesis of complex steroidal glycosides like this compound represents a formidable challenge in organic chemistry due to the stereochemical complexity of the steroidal core and the attached oligosaccharide. While a complete total synthesis of this compound has not been prominently reported, efforts toward other structurally related complex glycosides highlight the methodologies that would be applicable.
For example, the total synthesis of starfish cyclic steroid glycosides, which also feature a steroid bridged to a sugar chain, showcases innovative and powerful synthetic strategies. wiley.comnih.govucsf.edu These syntheses have addressed major hurdles, including:
De Novo Construction of Sugar Units: Instead of using pre-existing sugar molecules, some strategies involve building the required sugar units from non-carbohydrate precursors. wiley.comnih.gov
Novel Glycosylation Methods: The development of mild and efficient glycosylation reactions is critical. Gold(I)-catalyzed glycosylation has been successfully used for challenging ring-closing glycosylation steps in the synthesis of macrocyclic steroidal glycosides. wiley.comucsf.edu This method is valued for its mild conditions, which help to avoid the decomposition of sensitive substrates.
Convergent Strategies: To improve efficiency, convergent approaches are often used. This involves synthesizing the aglycone and the oligosaccharide chain separately, and then coupling them together near the end of the synthesis. rsc.org
The synthesis of OSW-1, a potent anticancer steroidal glycoside, further illustrates the state-of-the-art in this field. researchgate.net The successful synthesis of these intricate molecules provides a roadmap for the potential total synthesis of this compound, demonstrating that the chemical technology to achieve such a goal is continually advancing.
Design and Synthesis of Novel this compound Derivatives for Research
The design and synthesis of novel derivatives of natural products is a key strategy in medicinal chemistry to develop new therapeutic agents with improved properties. rsc.org This involves creating analogues of a lead compound, like this compound, to explore structure-activity relationships (SAR).
Strategies for generating novel derivatives include:
Modification of the Oligosaccharide Chain: The sugar part of saponins is crucial for their biological activity. rsc.org Derivatives can be created by altering the number, type, or linkage of the sugar units. This can influence the compound's solubility, cell permeability, and interaction with biological targets.
Functionalization of the Aglycone: The steroidal skeleton can be modified at various positions to create new analogues. For example, introducing different functional groups (e.g., halogens, hydroxyl groups, alkyl groups) can alter the molecule's lipophilicity and electronic properties. google.com
Conjugation: Prednisolone and methylprednisolone, which are also steroidal compounds, have been conjugated with other molecules (including polymers) to improve their physicochemical properties and reduce side effects. nih.gov A similar strategy could be applied to this compound.
The design of these new molecules is often guided by computational methods, such as molecular docking, to predict how they might interact with specific protein targets. nih.govnih.gov By synthesizing and testing a library of related compounds, researchers can identify the key structural features responsible for the desired biological effect. nih.gov
Regioselective Functionalization and Glycosylation in in vitro Synthesis
Achieving regioselectivity is one of the most significant challenges in the synthesis of complex glycosides like this compound. nih.gov Regioselective reactions allow chemists to modify a single, specific position within a molecule that has multiple similar reactive sites, such as the various hydroxyl groups on a sugar molecule.
Chemical Methods:
Partially Protected Donors/Acceptors: A primary chemical strategy involves the use of glycosyl donors or acceptors where all but the desired reactive hydroxyl group are masked by protecting groups. This directs the reaction to the single available site. nih.gov
Reactivity Tuning: The inherent reactivity of different hydroxyl groups can sometimes be exploited. For example, primary hydroxyl groups are generally more reactive than secondary ones. However, this difference is often not sufficient for complete control, necessitating the use of protecting groups.
Enzymatic Methods: Enzymes, particularly UDP-glycosyltransferases (UGTs), offer a powerful solution for regioselective glycosylation due to their high specificity. mdpi.com They catalyze the transfer of a sugar moiety from a nucleotide-activated sugar donor to a specific hydroxyl group on an acceptor molecule under mild, aqueous conditions. mdpi.com
Characterized UGTs: Research has identified specific UGTs that perform sequential glycosylation steps in the biosynthesis of steroidal saponins. For example, in Paris polyphylla, a series of UGTs have been characterized that selectively add glucose or rhamnose to specific positions on the steroidal aglycone and the growing sugar chain. researchgate.net
UGT80A40/UGT80A41: These enzymes glucosylate the C-3 position of the diosgenin aglycone. researchgate.net
UGT73CE1: This enzyme then adds a rhamnose unit to the C-2' position of the initial glucose. researchgate.net
UGT91AH1-3: These enzymes catalyze a final glucosylation at the C-6' position of the first glucose. researchgate.net
Enzymatic Acylation: Besides glycosylation, enzymes can also be used for other regioselective modifications. For instance, a bacterial steroidal glycoside acyltransferase has been shown to catalyze regioselective acylation on the sugar unit of unprotected steroidal glycosides. nih.gov
The use of these biocatalysts in chemoenzymatic strategies, which combine chemical and enzymatic steps, provides a highly efficient and selective route to complex natural products and their analogues. nih.gov
Molecular and Cellular Biological Activities of Methylprotoneodioscin
Antiviral Activity Investigations
The antiviral potential of methylprotoneodioscin and structurally related saponins (B1172615) has been explored, with studies pointing towards efficacy against certain RNA viruses. These investigations have sought to understand the mechanisms by which these compounds may interfere with the viral life cycle.
Efficacy against RNA Viruses (e.g., Vesicular Stomatitis Virus, Human Rhinovirus Type 1B)
While direct studies on this compound's efficacy against Human Rhinovirus Type 1B are not extensively available in the reviewed literature, research on the closely related compound, dioscin (B1662501), provides valuable insights into the potential antiviral activity against Vesicular Stomatitis Virus (VSV), a well-studied RNA virus.
A notable study demonstrated that dioscin exhibits antiviral effects against VSV. The research indicated that the inhibitory action of dioscin against VSV infection was most effective when cells were pretreated with the compound before viral exposure. This suggests that dioscin may act on the host cell to create an environment that is less conducive to viral infection. The study found that dioscin not only blocked the initial stage of adenovirus infection but also influenced the host cell's response to the virus. scienceopen.com This mode of action, targeting the host rather than the virus directly, is a significant area of antiviral research.
The findings from this study on dioscin's activity against VSV are summarized in the table below:
| Compound | Virus | Key Finding |
| Dioscin | Vesicular Stomatitis Virus (VSV) | Inhibitory effect observed in cells pretreated with dioscin prior to infection. scienceopen.com |
Exploration of Viral Replication Cycle Modulation
The mechanism by which saponins like this compound may modulate the viral replication cycle is a subject of ongoing research. The antiviral mechanisms of saponins, in general, are known to be multifaceted. They can interfere with the virus's ability to enter host cells by interacting with the viral envelope or host cell membrane. Furthermore, some saponins have been shown to inhibit key viral enzymes necessary for replication, such as polymerases and proteases, thereby halting the synthesis of new viral components. nih.gov
For instance, studies on various saponins have revealed their ability to inhibit the replication of a range of RNA viruses. nih.gov The general antiviral mechanisms of saponins can include:
Inhibition of viral entry: Preventing the virus from attaching to and entering the host cell.
Inhibition of viral enzymes: Blocking the activity of enzymes essential for viral replication, such as RNA-dependent RNA polymerase.
Modulation of host cell signaling pathways: Altering cellular pathways that the virus hijacks for its own replication.
While these mechanisms are established for saponins as a class, specific studies detailing the modulation of the viral replication cycle by this compound are limited. The research on dioscin's effect on VSV, where pretreatment of the host cell was crucial, suggests a mechanism that likely involves the modulation of host cell factors necessary for viral replication. scienceopen.com
Cellular Modulation by this compound
The influence of this compound on cellular processes, particularly those involving glycosylation and cell-to-cell interactions, is an area of significant interest. However, based on the available scientific literature, there is a notable lack of specific research data on the effects of this compound on Core 2 β-1,6-N-acetylglucosaminyltransferase (Core 2 GlcNAc-T) activity, O-linked glycan biosynthesis, cell-cell interactions, and the expression of glycoconjugates.
Inhibition of Core 2 GlcNAc-T Activity and O-Linked Glycan Biosynthesis
There is no specific information available in the reviewed scientific literature regarding the direct inhibition of Core 2 GlcNAc-T activity or the broader impact on O-linked glycan biosynthesis by this compound.
Effects on Glycoconjugate Expression in Cellular Models
There is no specific data available from the reviewed scientific literature on the effects of this compound on the expression of glycoconjugates in cellular models.
Investigations into Other Observed Biological Modulations in in vitro Systems
Influence on Immune Cell Activation Pathways
Current scientific literature, based on available search results, does not provide direct experimental data detailing the specific influence of this compound on key immune cell activation pathways. The mechanistic target of rapamycin (B549165) (mTOR) pathway, which integrates signals from various stimuli like growth factors and cytokines, is a central regulator of immune cell metabolism, proliferation, and function. nih.govcellsignal.comnih.gov Similarly, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for transducing signals from a multitude of receptors involved in innate immunity, including Toll-like receptors (TLRs), and for modulating the production of cytokines in monocytes and macrophages. nih.govplos.orgresearchgate.netmdpi.com
Another pivotal pathway in immune cell activation is the Nuclear factor-kappa B (NF-κB) pathway, which serves as a central mediator of inflammatory responses by inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.govmdpi.com While many natural compounds are known to exert immunomodulatory effects by targeting these pathways, specific studies documenting the direct interaction of this compound with the mTOR, PI3K/Akt, or NF-κB signaling cascades in immune cells are not detailed in the provided search results. mdpi.comresearchgate.net
Potential Modulatory Effects on Inflammation-Related Cellular Markers
There is a lack of specific in vitro research in the provided search results demonstrating the direct modulatory effects of this compound on key inflammation-related cellular markers. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of inflammatory responses and are secreted by various immune cells, including macrophages and lymphocytes. nih.govmdpi.commdpi.com Their expression is often regulated by the NF-κB signaling pathway. nih.gov
Cyclooxygenase-2 (COX-2) is another critical inflammation-related marker. nih.gov It is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.commdpi.com The inhibition of COX-2 is a primary target for many anti-inflammatory agents. nih.govrsc.org Although various phytochemicals have been investigated for their ability to suppress the expression or activity of markers like TNF-α, IL-6, and COX-2, studies specifically quantifying the effect of this compound on these cellular markers have not been identified in the search results. nih.govnih.govmdpi.com
Cellular Mechanisms in Experimental Oncology Models (if documented as non-clinical)
This compound (MPD) has demonstrated notable anti-tumor activities in in vitro experimental oncology models. nih.gov Studies on the human non-small cell lung cancer cell line, A549, have elucidated specific cellular mechanisms responsible for its anti-proliferative effects. The compound has been shown to inhibit cell growth and induce cell cycle arrest and apoptosis in a manner that is dependent on both dose and time. nih.gov
The primary mechanisms identified are the induction of G2/M phase cell cycle arrest and the initiation of apoptosis through a caspase-dependent mitochondrial pathway. nih.gov Treatment of A549 cells with MPD leads to characteristic apoptotic morphological changes, including membrane shrinkage and chromosomal condensation. nih.gov
Key molecular events triggered by this compound in this in vitro model include:
Cell Cycle Arrest: MPD blocks cell cycle progression at the G2/M phase. nih.gov
Mitochondrial Pathway Activation: The compound causes a decrease in the mitochondrial membrane potential, which is a critical event in the intrinsic pathway of apoptosis. nih.gov
Cytochrome c Release: Following the loss of mitochondrial membrane potential, cytochrome c is released from the mitochondria into the cytosol. nih.gov
Caspase Activation: The cytosolic release of cytochrome c leads to the activation of effector caspases, specifically an increase in caspase-3 activity, which executes the final stages of apoptosis. nih.gov
Regulation of Bcl-2 Family Proteins: The apoptotic process induced by MPD involves the modulation of Bcl-2 family proteins, indicated by an upregulation of the pro-apoptotic protein Bax. nih.gov
These findings suggest that the anti-cancer activity of this compound in this non-clinical model is mediated through multiple, interconnected molecular pathways that converge to induce programmed cell death. nih.gov
Interactive Data Table: In Vitro Effects of this compound on A549 Lung Cancer Cells
| Parameter | Observed Effect in A549 Cells | Molecular Mechanism/Pathway Involved |
| Cell Proliferation | Significant inhibition | - |
| Cell Cycle | Arrest at G2/M phase | - |
| Apoptosis | Induction of programmed cell death | Caspase-dependent pathway |
| Mitochondrial Membrane Potential | Progressive decrease | Intrinsic apoptotic pathway |
| Cytochrome c | Release into the cytosol | Mitochondrial permeabilization |
| Caspase-3 | Increased activity | Execution phase of apoptosis |
| Bcl-2 Family Proteins | Upregulation of Bax | Regulation of apoptosis |
Elucidation of the Mechanisms of Action of Methylprotoneodioscin
Target Identification and Validation at the Molecular Level
Identifying the specific molecular targets of a compound is a foundational step in elucidating its mechanism of action. This process involves a variety of biochemical and cellular assays to determine which proteins, enzymes, or receptors the compound interacts with to exert its biological effects.
Binding affinity studies are designed to quantify the strength of the interaction between a ligand, such as Methylprotoneodioscin, and its target protein. Glycosyltransferases are a class of enzymes that catalyze the transfer of monosaccharide moieties to glycoproteins, and they play critical roles in various cellular processes. Core 2 β1,6-N-acetylglucosaminyltransferase (Core 2 GlcNAc-T) is a specific glycosyltransferase involved in the synthesis of O-glycans. nih.govmdpi.com Alterations in glycan structures are associated with various pathological conditions, making the enzymes involved in their synthesis potential drug targets.
Despite the importance of such investigations, specific binding affinity studies detailing the interaction between this compound and glycosyltransferases, including Core 2 GlcNAc-T, are not documented in the currently available scientific literature. Therefore, data on its binding affinity (such as the dissociation constant, Kd) or its potential to inhibit or activate this class of enzymes remains to be determined.
Receptor interaction profiling is a systematic approach to screen a compound against a panel of known receptors to identify potential binding partners. nih.gov Once a compound binds to a receptor, it can trigger a cascade of intracellular events known as downstream signaling, which ultimately leads to a cellular response. nih.govkhanacademy.org These signaling pathways often involve a series of protein phosphorylations or the generation of second messengers. khanacademy.orgnih.gov
Comprehensive receptor interaction profiles for this compound have not been published. Consequently, the specific cell surface or intracellular receptors it may bind to and the subsequent downstream signaling cascades it may modulate are currently unknown.
Enzyme Kinetic Studies to Characterize Inhibition/Activation
Enzyme kinetic studies are essential for characterizing the functional effect of a compound on an enzyme's activity. mhmedical.comwhiterose.ac.uk These studies measure reaction rates under varying conditions to determine key parameters like the Michaelis constant (Km), which reflects substrate affinity, and the maximum velocity (Vmax), which indicates the enzyme's maximum catalytic rate. whiterose.ac.uknih.gov This data helps to classify a compound as an inhibitor (competitive, non-competitive, etc.) or an activator and quantifies its potency. mhmedical.com
Specific enzyme kinetic studies to characterize the inhibitory or activatory effects of this compound on particular enzymes are not available in the reviewed literature. Research in this area would be necessary to understand how it might alter metabolic or signaling pathways through direct enzymatic modulation.
To illustrate the type of data obtained from such studies, the following conceptual table shows hypothetical kinetic parameters for an enzyme in the presence and absence of an inhibitor.
| Condition | Substrate Concentration [S] (μM) | Velocity (V) (μmol/min) | Apparent Km (μM) | Apparent Vmax (μmol/min) |
|---|---|---|---|---|
| No Inhibitor | 10 | 5.0 | 50 | 100 |
| No Inhibitor | 50 | 50.0 | ||
| No Inhibitor | 100 | 66.7 | ||
| No Inhibitor | 200 | 80.0 | ||
| With Hypothetical Inhibitor | 10 | 2.5 | 100 (Example of competitive inhibition) | 100 |
| With Hypothetical Inhibitor | 50 | 33.3 | ||
| With Hypothetical Inhibitor | 100 | 50.0 | ||
| With Hypothetical Inhibitor | 200 | 66.7 |
Note: The data in the table above is purely illustrative to demonstrate the principles of enzyme kinetic studies and does not represent actual experimental data for this compound.
Mechanistic Insights into Antiviral Efficacy
Initial in vitro studies have explored the biological activities of this compound. Research has shown that this compound, isolated from the rhizomes of Tamus communis L., was tested for activity against two RNA viruses: vesicular stomatitis virus (VSV) and human rhinovirus type 1B (HRV-1B). researchgate.net The results of these early screenings were noted as being of some interest. researchgate.net Further reports confirm the in vitro antiviral activity of this compound. uoa.gr
However, while this antiviral potential has been identified, the underlying mechanism has not been elucidated. The specific stages of the viral life cycle that are disrupted by this compound—such as viral attachment, entry, replication, or egress—remain to be investigated. nih.gov
Investigation of Intracellular Signaling Pathway Modulation
The biological effects of a compound are often mediated by its ability to modulate complex intracellular signaling pathways, such as the MAPK or PI3K/Akt pathways, which regulate fundamental cellular processes like proliferation, survival, and inflammation. termedia.plnih.govfrontiersin.org Investigating how a compound alters the phosphorylation status or activity of key proteins within these cascades is critical to understanding its cellular mechanism of action.
Currently, there is a lack of published studies specifically investigating the modulation of intracellular signaling pathways by this compound. Research is needed to determine if this compound affects key signaling nodes and to map its influence on the cellular signaling network.
Structure Activity Relationship Sar Studies of Methylprotoneodioscin and Its Analogues
Systematic Modification of Glycone Moieties and their Impact on Biological Activity
The nature and composition of the sugar chains attached to the steroidal aglycone play a pivotal role in the biological activity of furostanol saponins (B1172615) like Methylprotoneodioscin. The number, type, and linkage of these sugar units can significantly modulate the compound's pharmacological properties.
Research on various steroidal saponins has demonstrated that the presence and nature of the glycone moieties are critical for their cytotoxic activity. nih.gov For instance, the number of sugar units can influence the compound's solubility, cell membrane permeability, and interaction with specific receptors or enzymes. In many cases, glycosylation enhances the biological activity of the aglycone. researchgate.net
Studies on saponins have shown varied effects of the glycone chain on cytotoxicity. While some studies indicate that the presence of sugar chains enhances cytotoxic effects, others have shown a negative correlation. nih.gov However, a general observation is that saponins with monosaccharides are often more potent than those with di- or polysaccharides. nih.gov The modification of these sugar chains, such as altering the sugar type or the linkages between them, can lead to significant changes in biological activity. For example, the enzymatic glucosylation of steroidal saponins to create novel sugar chains has been explored to generate derivatives with potentially enhanced pharmacological activities. researchgate.net
The table below summarizes the general impact of glycone modifications on the activity of steroidal saponins, which can be extrapolated to this compound and its analogues.
| Modification | General Impact on Biological Activity | Rationale |
|---|---|---|
| Removal of all sugar moieties (to yield the aglycone) | Often leads to a significant decrease or loss of activity. | Sugar chains are crucial for solubility, cell membrane interaction, and binding to target molecules. |
| Variation in the number of sugar units | Activity can either increase or decrease. Monosaccharides are often more effective than polysaccharides. nih.gov | Affects the overall size, shape, and polarity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. |
| Alteration of sugar types (e.g., glucose, rhamnose, xylose) | Can lead to changes in potency and target selectivity. | Different sugars can have different affinities for transporters and target binding sites. |
| Modification of interglycosidic linkages | Can alter the three-dimensional conformation of the sugar chain, thereby affecting its interaction with biological targets. | The spatial arrangement of the sugar units is critical for molecular recognition. |
SAR of the Steroidal Aglycone Backbone and its Influence on Molecular Interactions
The steroidal aglycone, also known as the sapogenin, forms the core structure of this compound and is a key determinant of its biological activity. Modifications to this backbone can profoundly affect the molecule's interaction with cellular components. The aglycone of this compound is a furostanol, which is structurally related to diosgenin (B1670711). nih.govresearchgate.net
Furthermore, substitutions on the steroidal rings (A, B, C, and D) can influence activity. For example, the presence and position of hydroxyl groups or other functional groups can alter the molecule's polarity and its ability to form hydrogen bonds with target proteins.
The table below outlines the influence of modifications to the steroidal aglycone on the biological activity of related compounds.
| Modification | General Impact on Biological Activity | Rationale |
|---|---|---|
| Opening/Closing of the F-ring (Furostanol vs. Spirostanol) | Can significantly alter cytotoxicity, with spirostanols sometimes showing higher activity. nih.gov | Changes the overall three-dimensional shape and rigidity of the molecule, affecting its fit into the binding pocket of a target. |
| Hydroxylation pattern on the steroidal nucleus | Influences polarity and hydrogen bonding capacity, which can either enhance or diminish activity depending on the target. | Hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interaction with biological macromolecules. |
| Introduction of double bonds | Can alter the planarity and electronic properties of the steroidal rings, potentially affecting binding affinity. | Changes in the electronic distribution can influence non-covalent interactions with target molecules. |
| Modifications at the C-22 position | The hydroxyl or methoxy group at C-22 in furostanol saponins is a key feature. Altering this group can impact activity. | This position is critical for the characteristic hemiacetal structure of furostanols. |
Importance of Stereochemistry and Linkage Positions in Activity Profiles
The anomeric configuration (α or β) of the glycosidic bonds that link the sugar units to each other and to the aglycone is of particular importance. These linkages determine the spatial orientation of the sugar moieties, which in turn affects the molecule's ability to fit into a specific binding site. A change from an α- to a β-linkage, or vice versa, can dramatically alter the biological activity.
Similarly, the stereochemistry at the various chiral centers within the steroidal aglycone dictates the conformation of the ring system. For furostanol saponins, the stereochemistry at C-25 is a key determinant of the orientation of the side chain. mdpi.com
Computational Chemistry and Molecular Docking in SAR Elucidation
Computational chemistry and molecular docking are powerful tools for elucidating the SAR of complex molecules like this compound. These in silico methods allow researchers to predict how a molecule will bind to a specific protein target at the atomic level, providing insights into the molecular basis of its biological activity.
Molecular docking simulations can be used to model the interaction of this compound and its analogues with the binding sites of known or putative cancer targets. biointerfaceresearch.com By analyzing the predicted binding poses and energies, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. This information can then be used to rationalize the observed SAR and to design new analogues with improved activity. For instance, docking studies on protodioscin (B192190) have been used to explore its interaction with proteins involved in cancer signaling pathways. researchgate.net
These computational approaches can help to:
Identify potential protein targets for this compound.
Predict the binding affinity of different analogues to a target protein.
Explain the observed differences in biological activity based on structural modifications.
Guide the design of new derivatives with enhanced potency and selectivity.
Pharmacophore Modeling and Ligand-Based Drug Design Concepts
Pharmacophore modeling is another valuable computational tool in the SAR elucidation of this compound. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov
In the absence of a known 3D structure of the target protein, a ligand-based pharmacophore model can be generated based on a set of known active molecules. By aligning these molecules and identifying their common chemical features, a 3D pharmacophore model can be constructed. This model can then be used as a query to screen large chemical databases for new compounds with similar features and potentially similar biological activity.
For this compound and its analogues, pharmacophore modeling can be used to:
Identify the essential structural features required for its cytotoxic activity.
Design new molecules that fit the pharmacophore model and are likely to be active.
Virtually screen for novel scaffolds that could mimic the activity of this compound.
The integration of pharmacophore modeling with molecular docking and experimental testing provides a powerful platform for the rational design of new and more effective anticancer agents based on the this compound scaffold.
Preclinical Pharmacological Investigations in Experimental Animal Models
In Vivo Studies of Antiviral Efficacy in Animal Models
A comprehensive search for preclinical data has found no evidence of in vivo studies conducted in animal models to assess the antiviral efficacy of Methylprotoneodioscin.
An early in vitro (cell culture-based) study from 1990 investigated the antiviral activity of several compounds isolated from the rhizomes of Tamus communis L. (black bryony). epa.govtandfonline.com Among the substances tested were this compound and its (25S) epimer, Methylprotodioscin (B1245271). epa.govtandfonline.com The compounds were evaluated against two RNA viruses: vesicular stomatitis virus (VSV) and human rhinovirus type 1B (HRV-1B). epa.govtandfonline.com However, the published results of this study indicated that the findings of interest were primarily associated with other compounds (phenanthrene derivatives) tested, suggesting that the saponins (B1172615), including this compound, did not demonstrate significant antiviral activity under these in vitro conditions. tandfonline.com No subsequent in vivo animal studies evaluating the antiviral potential of this compound have been identified in the available literature.
Assessment of Cellular and Molecular Effects in Relevant Animal Tissues
There is no specific information available from preclinical animal studies regarding the cellular and molecular effects of this compound on animal tissues. Research on other saponins shows a wide range of cellular interactions, but these findings cannot be directly attributed to this compound without dedicated study. nih.govresearchgate.net The extracellular matrix (ECM), which surrounds cells in all animal tissues, is a complex network of proteins and polysaccharides that can be a target for various compounds, but the interaction of this compound with the ECM in animal models has not been documented. nih.govnih.gov
Pharmacodynamic Biomarker Identification in Animal Studies
No studies have been published that identify or explore pharmacodynamic (PD) biomarkers for this compound in animal models. PD biomarkers are crucial indicators of a drug's effect on its target and are used to link drug administration to a biological response. cancer.govmdpi.comnih.gov The process involves identifying molecular or cellular changes that occur in response to the compound. crownbio.comatlasantibodies.com Without preclinical animal studies, no such biomarkers have been established for this compound.
Exploration of Mechanism-Based Pharmacological Effects in Disease Models
The mechanism of action for this compound in any animal disease model remains unexplored in the scientific literature. Understanding the mechanism-based effects involves elucidating how a compound interacts with specific biological pathways to produce a pharmacological effect. nih.govnih.gov While related saponins like dioscin (B1662501) have been investigated for their effects on pathways such as the TGF-β1 signaling pathway in cancer cell models, this information is not transferable to this compound. researchgate.net
Systemic Distribution Patterns in Animal Models for Research Context
Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not available. Systemic distribution studies are fundamental in preclinical research to understand how a compound travels through the body and reaches potential target tissues. cancer.gov Such pharmacokinetic and distribution profiles for this compound have not been reported.
Advanced Analytical Methodologies for Characterization and Quantification of Methylprotoneodioscin in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification in Complex Biological Matrices.europeanpharmaceuticalreview.comnih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of Methylprotoneodioscin in biological samples such as plasma, urine, and tissue homogenates. europeanpharmaceuticalreview.com This powerful combination allows for the separation of the analyte from a complex mixture, followed by its highly sensitive and specific detection based on its mass-to-charge ratio. nih.gov
Developing a robust LC-MS method for this compound involves a multi-step process to ensure accuracy and reliability. Key aspects of this process include:
Optimization of Chromatographic Conditions: Reversed-phase liquid chromatography (RP-LC) is commonly employed, utilizing C18 columns. nih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency. europeanpharmaceuticalreview.com
Mass Spectrometry Parameters: Electrospray ionization (ESI) is a frequently used ionization source for saponins (B1172615) like this compound. nih.gov The mass spectrometer is often operated in tandem mode (MS/MS), which provides enhanced selectivity and quantitative accuracy by monitoring specific precursor-to-product ion transitions. europeanpharmaceuticalreview.comnih.gov
Validation: A developed method must undergo rigorous validation according to established guidelines. This process assesses several key parameters to ensure the method's performance.
Interactive Table: Key Parameters for LC-MS Method Validation
| Parameter | Description | Typical Acceptance Criteria for Research |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 85-115% of the nominal concentration. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |
The use of stable-isotope-labeled (SIL) internal standards is the gold standard for achieving the most accurate quantification in LC-MS analysis. waters.comtum.de A SIL internal standard is a version of the analyte—in this case, this compound—where one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H). nih.govresearchgate.net
The key advantage of using a SIL internal standard is that it behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization. tum.de This co-elution and similar ionization behavior allow it to effectively compensate for variations in sample extraction recovery and matrix effects—a phenomenon where other components in the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.govwaters.com By calculating the ratio of the response of the analyte to the response of the known concentration of the SIL internal standard, a highly accurate and precise quantification can be achieved. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)
While LC-MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the detailed structural elucidation of complex molecules like this compound. jeolusa.comnumberanalytics.com Beyond simple identification, advanced NMR techniques provide comprehensive information about the molecule's three-dimensional structure and the connectivity of its atoms. ipb.ptnumberanalytics.com
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons in the molecule. uobasrah.edu.iqmdpi.com However, for a complex steroidal saponin (B1150181), two-dimensional (2D) NMR experiments are essential. These advanced techniques reveal correlations between different nuclei, allowing for the piecing together of the intricate molecular structure. numberanalytics.comnumberanalytics.com
Interactive Table: Advanced 2D NMR Techniques for this compound Structural Analysis
| NMR Experiment | Abbreviation | Information Provided | Application to this compound |
|---|---|---|---|
| Correlation Spectroscopy | COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds. numberanalytics.com | Helps to trace the proton networks within each sugar unit and the steroidal aglycone. |
| Total Correlation Spectroscopy | TOCSY | Establishes correlations between all protons within a spin system, even if they are not directly coupled. | Useful for identifying all the protons belonging to a specific sugar residue in the glycosidic chain. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). numberanalytics.com | Assigns specific proton signals to their corresponding carbon signals in the aglycone and sugar moieties. nih.gov |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over longer ranges (typically two to four bonds). ipb.pt | Crucial for determining the linkages between the sugar units and the attachment point of the sugar chain to the steroidal core. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Reveals correlations between protons that are close to each other in space, regardless of their bonding. numberanalytics.com | Provides information about the stereochemistry and three-dimensional conformation of the molecule, including the orientation of the sugar chains. |
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Evaporative Light Scattering Detection)
For quantitative analysis, particularly when a mass spectrometer is not available or necessary, High-Performance Liquid Chromatography (HPLC) with specialized detectors can be employed. nih.gov Since saponins like this compound lack a strong chromophore, they are poorly detected by standard ultraviolet (UV) detectors. nih.gov To overcome this, Evaporative Light Scattering Detection (ELSD) is a valuable alternative. nih.govoup.comwaters.com
The principle of ELSD involves three steps: nebulization of the HPLC eluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. chromatographyonline.com The response from an ELSD is related to the mass of the analyte, making it a more universal detector than UV for compounds without chromophores. waters.comchromatographyonline.com
HPLC-ELSD methods have been successfully developed for the simultaneous determination of multiple saponins. nih.gov Method development involves optimizing the mobile phase gradient, typically using acetonitrile and water, and the ELSD parameters, such as the drift tube temperature and the nebulizing gas flow rate, to achieve good sensitivity and repeatability. nih.govmdpi.com
Chemometrics and Multivariate Data Analysis in Saponin Profiling
When analyzing complex mixtures containing this compound and other related saponins, chemometrics provides powerful tools for data interpretation. diva-portal.org Chemometrics uses mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.netuef.fi In the context of saponin profiling, techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are often applied to the data generated from methods like LC-MS. nih.govnih.gov
Partial Least Squares Discriminant Analysis (PLS-DA): This supervised method can be used to build a model that differentiates between predefined sample classes (e.g., different plant parts or treatment groups) and to identify the specific saponins, such as this compound, that are most important for this discrimination. nih.govslu.se
These chemometric approaches are invaluable for quality control, chemotaxonomic studies, and understanding the differential distribution of saponins in various biological samples. nih.govnih.gov
Sample Preparation Techniques for Complex Biological Samples in Analytical Research
Effective sample preparation is a critical and often challenging step in the analysis of this compound from biological matrices. organomation.comnih.govrsc.org The goal is to isolate the analyte from interfering substances like proteins, salts, and phospholipids, which can compromise the accuracy and robustness of the analytical method. youtube.comnih.gov
Protein Precipitation (PPT): This is one of the simplest methods, where a large excess of a cold organic solvent (e.g., acetonitrile) or an acid is added to a plasma or serum sample to denature and precipitate the proteins. youtube.com While quick, it may not remove other interferences like salts and can lead to ion suppression in LC-MS. youtube.com
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It can offer cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. nih.govsigmaaldrich.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. sigmaaldrich.com For steroidal saponins, reversed-phase (e.g., C18) or ion-exchange cartridges are commonly used. nih.govgoogle.com SPE methods can be optimized to provide high recovery and very clean extracts, significantly improving the quality of subsequent analytical measurements. nih.gov
Metabolic Disposition and Fate of Methylprotoneodioscin in Biological Systems
In Vitro Metabolic Stability Studies (e.g., Microsomal, Hepatocyte Assays)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. wuxiapptec.com In vitro models, such as liver microsomes and hepatocytes, are fundamental tools in early drug discovery to predict in vivo metabolic clearance. srce.hrwuxiapptec.com These assays measure the rate at which a compound is metabolized by enzymes primarily found in the liver. wuxiapptec.comselvita.com
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. selvita.comwikipedia.org Microsomal stability assays are often used as a primary screening tool to assess the intrinsic clearance of a compound mediated by these enzymes. selvita.comevotec.com The process typically involves incubating the test compound, like methylprotoneodioscin, with liver microsomes in the presence of necessary cofactors, such as NADPH, and monitoring the disappearance of the parent compound over time. srce.hr
Hepatocytes, being intact liver cells, offer a more comprehensive metabolic picture as they contain both Phase I and Phase II metabolizing enzymes, as well as transport proteins. selvita.comevotec.com Cryopreserved human hepatocytes are considered a gold standard for predicting in vivo hepatic clearance in humans. srce.hr Hepatocyte stability assays can reveal metabolic pathways beyond those assessed in microsomes, including conjugation reactions like glucuronidation and sulfation. evotec.com Differences in metabolic rates between microsomal and hepatocyte assays can provide insights into the involvement of Phase II metabolism or the influence of cellular uptake and efflux transporters. evotec.com
For a compound like this compound, these in vitro studies would determine its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug. nuvisan.com This parameter is crucial for predicting the hepatic clearance in vivo, which helps in estimating the fraction of the drug that will escape first-pass metabolism and become systemically available. nuvisan.com The data generated from these assays across different species (e.g., rat, dog, monkey, human) can also highlight potential species differences in metabolism, aiding in the selection of appropriate animal models for further preclinical studies. srce.hr
Identification and Characterization of Major Metabolites in Non-Human Biological Systems
The identification of metabolites is a crucial step in understanding the biotransformation of a xenobiotic compound. In non-human biological systems, such as rats, the characterization of metabolites of compounds like this compound is typically carried out by analyzing biological samples like plasma, urine, and feces after administration of the compound. core.ac.uk Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS), are instrumental in this process. nih.gov
Studies on analogous compounds, such as other steroidal saponins (B1172615), in rats have revealed several common metabolic pathways. For instance, the metabolism of ginsenosides (B1230088) from Panax notoginseng in rats primarily involved deglycosylation and oxidation. mdpi.com Similarly, research on caffeic acid in rats identified metabolites formed through hydrogenation, hydroxylation, methylation, sulfonation, glucuronidation, and acetylation. tjpr.org
In the case of verapamil (B1683045) administered to rats, a comprehensive analysis identified 71 metabolites in plasma, urine, and feces. core.ac.uk The primary biotransformations included N-demethylation, O-demethylation, N-dealkylation, oxidation, and dehydrogenation (Phase I reactions), followed by glucuronidation and sulfate (B86663) conjugation (Phase II reactions). core.ac.uk
For a compound like this compound, one could anticipate a series of metabolic transformations. The initial steps would likely involve Phase I reactions, such as:
Hydrolysis: Cleavage of the glycosidic bonds, releasing the aglycone (diosgenin) and the sugar moieties.
Hydroxylation: Addition of hydroxyl (-OH) groups to the steroidal backbone or the sugar residues.
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Following these initial modifications, the resulting metabolites would likely undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. These may include:
Glucuronidation: Attachment of glucuronic acid.
Sulfation: Addition of a sulfate group.
The table below illustrates the potential metabolites of this compound that could be identified in a rat model, based on common metabolic pathways observed for similar compounds.
| Metabolite ID | Proposed Structure | Metabolic Reaction | Biological Matrix |
| M1 | Diosgenin (B1670711) | Hydrolysis (deglycosylation) | Plasma, Feces |
| M2 | Hydroxylated this compound | Hydroxylation | Plasma, Urine |
| M3 | Oxidized this compound | Oxidation | Plasma, Urine |
| M4 | This compound Glucuronide | Glucuronidation | Urine, Bile |
| M5 | Diosgenin Glucuronide | Hydrolysis, Glucuronidation | Urine, Bile |
| M6 | This compound Sulfate | Sulfation | Urine |
The characterization of these metabolites is achieved by comparing the mass spectra and chromatographic retention times of the metabolites in the biological samples with those of the parent compound and, when available, synthetic standards. tjpr.org
Enzymatic Pathways Involved in this compound Biotransformation (e.g., Glucuronidation, Sulfation, Hydrolysis)
The biotransformation of xenobiotics like this compound is a multi-phase process mediated by a variety of enzymes primarily located in the liver, but also present in other tissues like the intestine. nih.govnih.gov This process generally aims to convert lipophilic compounds into more hydrophilic metabolites that can be readily excreted. nih.govwikipedia.org
Phase I Biotransformation:
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule. nih.gov For a steroidal saponin (B1150181) like this compound, the key Phase I pathways would likely be:
Hydrolysis: The glycosidic bonds linking the sugar chains to the diosgenin core are susceptible to hydrolysis. This reaction can be catalyzed by glycosidases, which may be present in the gut microbiota or various tissues. The breakdown of the sugar moieties is a common metabolic step for saponins.
Oxidation: The cytochrome P450 (CYP) enzyme superfamily, located mainly in the endoplasmic reticulum of hepatocytes, are the primary catalysts for oxidative reactions. wikipedia.orgnih.gov These monooxygenases can introduce hydroxyl groups onto the steroid nucleus or the sugar residues of this compound. wikipedia.org Specific CYP isozymes, such as those from the CYP3A family, are known to be involved in the metabolism of a wide range of drugs and xenobiotics. nih.gov
Phase II Biotransformation:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing their water solubility and facilitating their elimination. wikipedia.org The major Phase II pathways relevant to this compound would include:
Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a suitable functional group (e.g., hydroxyl group) on the substrate. openaccessjournals.com The resulting glucuronide conjugates are highly water-soluble and are readily excreted in urine or bile. msdmanuals.com
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl or amino groups. openaccessjournals.com This process also results in more polar and easily excretable metabolites.
Investigation of Excretion Routes in Animal Models (e.g., Biliary, Urinary)
Biliary Excretion: The liver plays a crucial role in removing compounds from the blood and secreting them into the bile. msdmanuals.com This is an active transport process that is particularly important for larger molecules (typically with a molecular weight > 300 g/mol ) and conjugated metabolites, such as glucuronides. msdmanuals.com Once in the bile, these substances are transported to the small intestine. They can then be eliminated from the body in the feces. nih.gov However, some compounds may be reabsorbed from the intestine back into the bloodstream, a process known as enterohepatic recirculation, which can prolong their presence in the body. msdmanuals.com
Urinary Excretion: The kidneys are the primary organs for excreting water-soluble compounds and metabolites from the body. msdmanuals.com The process involves three main steps: glomerular filtration, active tubular secretion, and passive tubular reabsorption. frontiersin.org Small, unbound molecules are filtered from the blood in the glomerulus. Active transport systems in the renal tubules can also secrete compounds directly into the urine. The polarity of a compound significantly influences its renal excretion; highly polar molecules are less likely to be reabsorbed back into the circulation and are therefore efficiently excreted in the urine. msdmanuals.com
For a compound like this compound, which is a relatively large saponin, it is anticipated that both biliary and urinary excretion would be significant routes of elimination, particularly for its metabolites. Studies in rats using similar compounds have shown that a substantial portion of the administered dose is often recovered in the feces, indicating significant biliary excretion. mdpi.com For example, after oral administration of SCH 58261 to rats, 28.17% of the dose was recovered in the feces, while only 0.02% was found in the urine and 0.19% in the bile over a 24-hour period. mdpi.com
The relative contribution of each excretion route can be quantified in animal models by collecting urine, feces, and bile (from bile-duct cannulated animals) over a specific period after administration of the compound and measuring the amount of the parent compound and its metabolites in each matrix. mdpi.com
The following table provides a hypothetical summary of excretion data for this compound in a rat model, based on findings for similar compounds.
| Excretion Route | Percentage of Administered Dose Excreted | Primary Chemical Forms |
| Urine | 10-20% | Polar metabolites (glucuronides, sulfates), small amounts of parent compound |
| Feces (via Biliary Excretion) | 70-80% | Parent compound, less polar metabolites (e.g., aglycone) |
| Bile | 50-60% | Glucuronide and sulfate conjugates of this compound and its metabolites |
Species-Specific Differences in this compound Metabolism in Preclinical Models
The metabolism of a drug can vary significantly between different animal species and humans. These species-specific differences are a critical consideration in preclinical drug development, as they can impact the safety and efficacy profile of a compound and the relevance of animal models for predicting human outcomes. nih.goveuropa.eu
Differences in metabolism can be both qualitative (different metabolites are formed) and quantitative (the same metabolites are formed but in different proportions). nih.gov These variations are often due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s and conjugating enzymes, among species. nih.gov
For example, a study on the in vitro metabolism of 2-methylpropene found marked quantitative differences in the formation of its epoxide metabolite between rats, mice, and humans. nih.gov Human liver tissue produced the lowest levels of the epoxide, suggesting that neither the rat nor the mouse was an ideal model for human metabolism in this case. nih.gov Similarly, comparative studies of CYP3A enzymes have shown that while CYP3A4 is the predominant form in adult human liver, other isoforms like CYP3A5 can also contribute significantly, and their relative importance can differ from that in preclinical species like rats and dogs. nih.gov
In the context of this compound, it would be essential to perform comparative in vitro metabolism studies using liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. europa.eueuropa.eu These studies would aim to:
Identify any human-specific metabolites that are not formed in the animal models.
Detect any disproportionate human metabolites, which are metabolites formed in both humans and animals but at a much higher proportion in humans.
Determine which animal species has a metabolic profile most similar to that of humans, making it the most relevant model for toxicology and efficacy studies. europa.eu
The table below illustrates potential species-specific differences in the metabolism of this compound based on general observations in drug metabolism.
| Species | Predominant Metabolic Pathway | Key Metabolites | Relevance to Human Metabolism |
| Rat | Extensive hydrolysis and oxidation | High levels of aglycone and hydroxylated metabolites | May overestimate first-pass metabolism compared to humans. |
| Dog | Glucuronidation is a major pathway | High levels of glucuronide conjugates | Often a good model for Phase II metabolism, but may differ in specific CYP450 activities. |
| Monkey | Metabolic profile often closely resembles humans | Similar pattern of Phase I and Phase II metabolites to humans | Generally considered a highly relevant non-rodent species for predicting human pharmacokinetics. |
| Mouse | Rapid metabolism | High clearance, potentially different metabolite profile | May have higher metabolic rates than humans, leading to lower exposure. nih.gov |
By understanding these species-specific differences early in the drug development process, researchers can make more informed decisions about the selection of animal models and the interpretation of preclinical data, ultimately improving the translation of these findings to human clinical trials. nih.gov
Conceptual Frameworks for Future Research Directions
Exploration of Undiscovered Biological Activities
The initial step in evaluating a novel natural compound like Methylprotoneodioscin is a broad-based screening to identify its biological activities. Steroidal saponins (B1172615), the chemical family to which this compound belongs, are known to possess a wide range of effects, including anti-inflammatory, anti-cancer, and anti-fungal properties. nih.govrsc.org Future research should therefore involve systematic screening to uncover the full spectrum of its potential bioactivities.
High-throughput screening (HTS) assays are essential for this exploratory phase. These automated platforms allow for the rapid testing of the compound against a vast array of biological targets. A tiered approach, starting with broad phenotypic screens and progressing to more specific target-based assays, would be most efficient. For instance, initial cytotoxicity screening across a panel of cancer cell lines could reveal potential anti-tumor activity, a known characteristic of some steroidal glycosides. nih.gov Subsequent mechanistic assays could then elucidate the specific pathways involved.
The following table illustrates a potential screening strategy for this compound.
| Screening Phase | Assay Type | Potential Targets/Models | Objective |
| Primary Screening | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Panel of human cancer cell lines (e.g., lung, breast, colon, leukemia) and normal cell lines. | To identify cytotoxic or cytostatic effects and assess preliminary selectivity. |
| Antimicrobial Assays (e.g., Broth microdilution) | Panel of pathogenic bacteria and fungi. | To determine potential antibiotic or antifungal properties. | |
| Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) | Measurement of nitric oxide (NO), TNF-α, IL-6 production. rsc.org | To assess anti-inflammatory potential. | |
| Secondary Screening | Apoptosis and Cell Cycle Assays | Flow cytometry analysis of Annexin V/PI staining and cell cycle distribution. | To determine the mechanism of cell death if cytotoxicity is observed. nih.gov |
| Enzyme Inhibition Assays | Specific enzymes relevant to cancer or inflammation (e.g., kinases, cyclooxygenases). | To identify specific molecular targets. | |
| Tertiary Screening | Target Deconvolution | Affinity chromatography, proteomics-based approaches. | To identify the direct binding protein(s) of this compound. |
This systematic approach ensures that a wide range of potential therapeutic applications are explored, laying the groundwork for more focused mechanistic studies.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
Once a promising biological activity is identified, elucidating the underlying mechanism of action is paramount. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of human tissues. nih.govnih.gov Therefore, the development of advanced in vitro and in vivo models is a critical future direction for studying this compound.
Advanced In Vitro Models: Complex in vitro models (CIVMs) that incorporate three-dimensional (3D) structures and multiple cell types can provide more physiologically relevant data. nih.gov
Spheroids and Organoids: These 3D cell aggregates can mimic the architecture and cell-cell interactions of native tissues. youtube.com For example, if this compound shows anti-cancer activity, testing it on tumor spheroids or patient-derived organoids could offer better predictions of its in vivo efficacy. nih.gov
Organs-on-a-Chip: These microfluidic devices can simulate the dynamic environment of human organs, including mechanical forces and fluid flow. youtube.com An organ-on-a-chip model could be used to study the compound's metabolism, efficacy, and potential toxicity in a human-relevant system, reducing the reliance on animal models. nih.gov
Advanced In Vivo Models: Should in vitro studies prove promising, well-designed in vivo models are necessary.
Patient-Derived Xenografts (PDX): If anti-cancer activity is confirmed, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a highly relevant platform to test efficacy. nih.gov These models better recapitulate the heterogeneity of human tumors.
Transgenic Models: For other diseases, transgenic animal models that replicate specific aspects of human pathology would be invaluable for assessing the therapeutic effects of this compound in a complex biological system.
The use of these advanced models will enable a deeper understanding of how this compound functions in a context that more closely resembles human physiology. nih.gov
Integration of Omics Technologies (e.g., Glycomics, Metabolomics, Proteomics) for Deeper Mechanistic Understanding
To gain a comprehensive, systems-level understanding of this compound's mechanism of action, the integration of multiple "omics" technologies is essential. nih.gov These high-throughput methods can provide an unbiased snapshot of the global changes occurring within a cell or organism in response to the compound.
Proteomics: This is the large-scale study of proteins. metabolon.com Using mass spectrometry-based proteomics, researchers can quantify changes in protein expression and post-translational modifications after treatment with this compound. This can help identify the signaling pathways that are modulated by the compound.
Metabolomics: This involves the comprehensive analysis of metabolites. glycomscan.com By profiling the changes in the metabolome, it is possible to understand how this compound affects cellular metabolism, which is often dysregulated in diseases like cancer.
Glycomics: As this compound is a glycoside, its interactions with cellular glycosylation machinery are of particular interest. Glycomics, the study of the full complement of sugars in an organism, can reveal if the compound alters cellular glycan profiles, which are known to be critical in processes like cell signaling and cancer progression. nih.govneb.com
A multi-omics approach, where data from proteomics, metabolomics, and glycomics are integrated, can provide a holistic view of the compound's effects and help construct a detailed picture of its mechanism of action. nih.gov This integrated analysis can uncover novel biomarkers of response and identify previously unknown molecular targets.
The table below outlines a hypothetical multi-omics workflow.
| Omics Technology | Platform | Sample Type | Key Information Gained |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Treated vs. untreated cells/tissues | Identification of regulated proteins and pathways. |
| Metabolomics | Mass Spectrometry (LC-MS, GC-MS) | Cell extracts, biofluids | Alterations in metabolic pathways (e.g., glycolysis, lipid metabolism). |
| Glycomics | Mass Spectrometry, HPLC | Glycoproteins, cell surface glycans | Changes in N-glycan and O-glycan profiles, insights into glycosylation pathways. |
Comparative Biological Studies with Structurally Related Steroidal Glycosides
This compound belongs to the vast family of steroidal glycosides, which includes well-studied compounds isolated from various plant genera like Dioscorea and Polygonatum. nih.govmdpi.com A crucial research direction is to conduct comparative studies with structurally related saponins to understand its unique properties and establish structure-activity relationships (SAR).
Compounds like dioscin (B1662501), protodioscin (B192190), and deltonin (B150081) are structurally similar to the likely backbone of this compound. nih.govmdpi.com By systematically comparing their biological activities, several key questions can be answered:
How does the specific sugar moiety of this compound influence its potency and selectivity?
How do minor variations in the steroidal aglycone affect the compound's mechanism of action?
Does this compound share a common mechanism with other saponins, or does it possess a novel mode of action?
These comparative studies, combining chemical synthesis of analogs and parallel biological testing, are fundamental for medicinal chemistry efforts. Understanding SAR can guide the rational design of semi-synthetic derivatives with improved efficacy, better selectivity, and more favorable pharmacokinetic properties. nih.gov
Innovative Approaches for Sustainable Sourcing and Biosynthetic Engineering
As a natural product, a reliable and sustainable supply of this compound is essential for long-term research and potential clinical development. Future research must address this challenge through innovative sourcing and production strategies.
Sustainable Sourcing: The first step is to identify the natural source of this compound. Given its name, it is likely found in plants of the Dioscorea genus, which are a known source of dioscin and protodioscin. nih.govnih.gov Research should focus on:
Phytochemical Screening: Analyzing various Dioscorea species to identify high-yielding sources.
Sustainable Agriculture: Developing cultivation practices for the source plant that are environmentally friendly and ensure a consistent supply without depleting wild populations.
Plant Cell Culture: Establishing plant cell or tissue culture systems could provide a controlled, sustainable source of the compound, independent of geographical and environmental factors.
Biosynthetic Engineering: Metabolic engineering offers a powerful alternative for producing complex natural products. nih.gov The biosynthetic pathway of steroidal saponins starts from cholesterol and involves a series of enzymatic modifications, including oxidation and glycosylation. nih.gov Future research could focus on:
Pathway Elucidation: Identifying the specific genes and enzymes responsible for the biosynthesis of this compound in its native plant source.
Heterologous Expression: Transferring the identified biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This would enable scalable and cost-effective production through fermentation.
Precursor Engineering: Modifying the host's metabolism to increase the supply of essential precursors, thereby boosting the final product yield. nih.gov
These innovative approaches are critical for creating a sustainable and economically viable supply chain for this compound, which is a prerequisite for its translation from a laboratory curiosity to a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard methodologies for identifying and characterizing Methylprotoneodioscin in plant extracts?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or GC-MS for separation. Structural elucidation relies on spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) for stereochemical details .
- High-Resolution Mass Spectrometry (HR-MS) for molecular formula confirmation .
- X-ray crystallography (if crystals are obtainable) for absolute configuration .
Purity must be validated via ≥95% HPLC peak area integration, with retention times cross-referenced against authenticated standards .
Q. How can researchers design reproducible experiments to assess this compound’s bioactivity in vitro?
- Methodological Answer :
- Assay Selection : Use cell lines with validated sensitivity to steroidal saponins (e.g., cancer cell lines like HepG2 or MCF-7) .
- Dose-Response Curves : Include at least six concentrations (e.g., 1–100 μM) to calculate IC₅₀ values .
- Controls : Normalize data to vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Replication : Perform triplicate experiments across independent batches to account for biological variability .
Q. What statistical approaches are recommended for analyzing this compound’s pharmacological data?
- Methodological Answer :
- Parametric Tests : Use Student’s t-test or ANOVA for normally distributed data (verified via Shapiro-Wilk test) .
- Non-Parametric Alternatives : Apply Mann-Whitney U or Kruskal-Wallis tests for skewed distributions .
- Effect Size Reporting : Include Cohen’s d or Hedge’s g alongside p-values to quantify biological relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Protocol Harmonization : Compare extraction methods (e.g., Soxhlet vs. ultrasound-assisted) and solvent polarities, which influence compound yield and impurities .
- Variable Control : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce inter-lab variability .
- Orthogonal Assays : Validate findings using complementary methods (e.g., apoptosis markers alongside cytotoxicity assays) .
- Meta-Analysis : Pool data from ≥5 studies to identify trends, adjusting for publication bias via funnel plots .
Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action?
- Methodological Answer :
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or LC-MS/MS .
- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., NF-κB or PI3K/AKT pathways) to confirm functional roles .
- Molecular Docking : Predict binding affinities to receptors (e.g., estrogen receptors) using AutoDock Vina, validated by SPR or ITC .
Q. How can synergistic effects between this compound and conventional therapeutics be systematically evaluated?
- Methodological Answer :
- Factorial Design : Test all combinations of this compound and chemotherapeutic agents (e.g., cisplatin) at multiple ratios .
- Isobolographic Analysis : Calculate combination indices (CI <1 indicates synergy) .
- Mechanistic Interrogation : Use pathway-specific inhibitors to dissect additive vs. synergistic interactions .
Methodological Tables
Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters | References |
|---|---|---|---|
| HPLC-DAD | Purity assessment | Column: C18; Mobile phase: MeCN/H₂O | |
| ¹H/¹³C NMR | Structural elucidation | Solvent: CD₃OD; Referencing: TMS | |
| HR-MS | Molecular formula confirmation | Resolution: ≥30,000; Ion mode: ESI+ |
Table 2 : Advanced Methodologies for Mechanistic Studies
Key Considerations for Data Reporting
- Transparency : Provide raw spectral data and statistical scripts in supplementary materials .
- Reproducibility : Detail equipment models (e.g., Bruker AVANCE III HD 600 MHz NMR) and software versions (e.g., GraphPad Prism 10) .
- Ethical Compliance : Declare ethical approvals for biological material use (e.g., plant collection permits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
